Ethyl 3-(4-bromophenyl)propanoate

Description

BenchChem offers high-quality Ethyl 3-(4-bromophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(4-bromophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-(4-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMHGPFYLQOGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508374 | |

| Record name | Ethyl 3-(4-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40640-98-0 | |

| Record name | 3-(4-Bromophenyl)propionic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40640-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-(4-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(4-bromophenyl)propanoate: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 3-(4-bromophenyl)propanoate, a key building block in medicinal chemistry and a crucial component in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its properties, synthesis, characterization, and applications.

Core Compound Identification and Properties

Ethyl 3-(4-bromophenyl)propanoate is a substituted aromatic carboxylic acid ester. The presence of the bromine atom on the phenyl ring provides a versatile handle for further chemical modifications, making it an attractive intermediate in organic synthesis.

CAS Number: 40640-98-0[1]

Molecular Formula: C₁₁H₁₃BrO₂[1]

Molecular Weight: 257.13 g/mol [1]

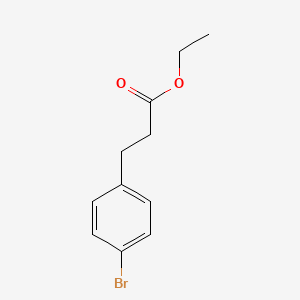

Structure:

Chemical Structure of Ethyl 3-(4-bromophenyl)propanoate

Table 1: Physicochemical Properties of Ethyl 3-(4-bromophenyl)propanoate

| Property | Value | Source |

| CAS Number | 40640-98-0 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.13 g/mol | [1] |

| Boiling Point | 154-156 °C at 4 Torr | N/A |

| Density | 1.343 g/cm³ | N/A |

| Appearance | Colorless to pale yellow liquid | N/A |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide; insoluble in water. | N/A |

Synthesis Protocol: A Representative Laboratory-Scale Approach

The synthesis of Ethyl 3-(4-bromophenyl)propanoate can be achieved through several synthetic routes. A common and reliable method involves the esterification of 3-(4-bromophenyl)propanoic acid. The following protocol is a generalized procedure adaptable for a standard laboratory setting.

Reaction Scheme:

3-(4-bromophenyl)propanoic acid + Ethanol --(H⁺ catalyst)--> Ethyl 3-(4-bromophenyl)propanoate + H₂O

Generalized Synthesis Workflow

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-bromophenyl)propanoic acid (1.0 eq).

-

Reagent Addition: Add a significant excess of anhydrous ethanol to act as both the solvent and a reagent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

-

Reaction Execution: Heat the mixture to reflux and maintain the temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 3-(4-bromophenyl)propanoate.

Analytical Characterization

The structural confirmation of the synthesized Ethyl 3-(4-bromophenyl)propanoate is crucial and is typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), two methylene triplets for the propanoate chain, and signals in the aromatic region corresponding to the disubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbons of the propanoate chain, and the aromatic carbons, including the carbon bearing the bromine atom.

Infrared (IR) Spectroscopy:

The IR spectrum will feature a strong absorption band around 1730 cm⁻¹ corresponding to the C=O stretching of the ester functional group. Additional peaks will be present for C-H stretching of the alkyl and aromatic groups, and C-O stretching of the ester.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic cleavages.

Applications in Drug Development: A Key Linker for PROTACs

Ethyl 3-(4-bromophenyl)propanoate has gained significant attention as a versatile linker in the design of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[1][3]

Role of Ethyl 3-(4-bromophenyl)propanoate derived linker in PROTAC action

The structure of Ethyl 3-(4-bromophenyl)propanoate offers several advantages as a PROTAC linker precursor:

-

Tunable Length and Flexibility: The propanoate chain provides a degree of flexibility and can be extended or modified to achieve the optimal distance and orientation between the target protein and the E3 ligase for efficient ternary complex formation.

-

Chemical Handle for Conjugation: The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which serves as a convenient point of attachment for coupling to either the target protein ligand or the E3 ligase ligand via amide bond formation.

-

Hydrophobicity: The phenyl ring contributes to the overall lipophilicity of the linker, which can influence the cell permeability and pharmacokinetic properties of the resulting PROTAC.

-

Site for Further Modification: The bromine atom on the phenyl ring is a valuable functional group that can be utilized for further diversification of the linker through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of different chemical moieties to fine-tune the properties of the PROTAC.

The rational design of the linker is a critical aspect of PROTAC development, as it significantly impacts the stability and conformation of the ternary complex, and ultimately, the efficiency of protein degradation.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Ethyl 3-(4-bromophenyl)propanoate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 3-(4-bromophenyl)propanoate is a valuable and versatile building block in modern organic and medicinal chemistry. Its well-defined structure and the presence of multiple functional groups make it an ideal starting material for the synthesis of complex molecules. Its emerging role as a key linker component in the design of PROTACs underscores its importance in the development of next-generation therapeutics for a wide range of diseases. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

References

-

MedChemExpress. Ethyl 3-(4-bromophenyl)propanoate | PROTAC Linker. [Link]

Sources

Ethyl 3-(4-bromophenyl)propanoate molecular weight and formula

An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)propanoate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of Ethyl 3-(4-bromophenyl)propanoate, a key chemical intermediate with significant applications in organic synthesis and pharmaceutical drug development. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the compound's fundamental properties, synthesis methodologies, and critical applications, with a focus on its role in modern therapeutic modalities.

Core Compound Identification and Properties

Ethyl 3-(4-bromophenyl)propanoate is a substituted benzene derivative and a carboxylic acid ester. Its structure, featuring a brominated phenyl ring connected to a propanoate ethyl ester, makes it a versatile building block for introducing a bromophenyl moiety in more complex molecules. This feature is particularly valuable for subsequent cross-coupling reactions or for its use as a stable, rigid linker in bifunctional molecules.

The compound is typically a colorless to pale yellow liquid and is soluble in common organic solvents, though it has poor solubility in water.[1] Its key physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3][4] |

| Molecular Weight | 257.12 g/mol | [1][2][4][5] |

| CAS Number | 40640-98-0 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 154-156 °C at 4 Torr | [1][5] |

| Density | ~1.343 g/cm³ | [1][5] |

| IUPAC Name | ethyl 3-(4-bromophenyl)propanoate | [4][6] |

Molecular Structure Visualization

The structure of Ethyl 3-(4-bromophenyl)propanoate consists of a central benzene ring substituted with a bromine atom at the para (4) position. A three-carbon propanoate chain is attached to the ring, terminating in an ethyl ester group.

Caption: 2D structure of Ethyl 3-(4-bromophenyl)propanoate.

Authoritative Synthesis Protocol: Enantioselective Michael Addition

A robust and scalable method for synthesizing chiral versions of this compound is through the enantioselective Michael addition of 4-bromophenylboronic acid to ethyl crotonate. This procedure, adapted from a peer-reviewed protocol in Organic Syntheses, is highly reproducible and yields a product with high enantiomeric purity, which is crucial for pharmaceutical applications.[7]

Experimental Rationale

The choice of a rhodium-based catalyst system is critical for achieving high enantioselectivity. The chiral ligand, in this case, a BINAP derivative, coordinates with the rhodium center to create a chiral environment. This complex then facilitates the conjugate addition of the boronic acid to the α,β-unsaturated ester (ethyl crotonate), preferentially forming one enantiomer over the other. The base (potassium hydroxide) is essential for the transmetalation step, activating the boronic acid.

Step-by-Step Methodology

-

Catalyst Preparation: In an inert atmosphere (e.g., a glovebox or under argon), a reaction vessel is charged with chloro(1,5-cyclooctadiene)rhodium(I) dimer and the appropriate chiral phosphine ligand. Anhydrous solvent (e.g., dioxane) is added, and the mixture is stirred to form the active catalyst complex.

-

Reaction Setup: To a separate, larger reaction flask, add (4-bromophenyl)boronic acid, ethyl crotonate, and the solvent system (e.g., dioxane and water).

-

Initiation: The pre-formed catalyst solution is transferred to the main reaction mixture. Aqueous potassium hydroxide is then added to begin the reaction. The mixture is stirred vigorously at a controlled temperature (e.g., 50 °C).

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as LC-MS, to track the consumption of the boronic acid starting material.[7]

-

Workup and Quenching: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated ammonium chloride solution.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate. The organic layers are combined, washed with brine to remove residual water and inorganic salts, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure (rotary evaporation). The resulting crude oil is then purified using column chromatography on silica gel to yield the pure Ethyl 3-(4-bromophenyl)propanoate.

Synthesis Workflow Diagram

Caption: Workflow for the enantioselective synthesis of the title compound.

Applications in Drug Development and Medicinal Chemistry

The primary utility of Ethyl 3-(4-bromophenyl)propanoate in modern drug development lies in its application as a versatile chemical linker, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3][8]

Role as a PROTAC Linker

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.

Ethyl 3-(4-bromophenyl)propanoate serves as a precursor to rigid linkers. The bromophenyl group provides a synthetically accessible handle for elaboration. For instance, the bromine atom can be readily converted into other functional groups or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions) to attach the E3 ligase ligand. The propanoate portion provides the necessary spacing and vector to correctly orient the two ends of the chimera for effective ternary complex formation (Target-PROTAC-E3 Ligase). The parent acid, 3-(4-bromophenyl)propanoic acid, is also a crucial building block for creating novel compounds.[9]

Safety, Handling, and Storage

As a laboratory chemical, Ethyl 3-(4-bromophenyl)propanoate must be handled with appropriate precautions.

-

Hazards: The compound is known to be an irritant, causing skin and serious eye irritation.[1][10] Inhalation of vapors or mists should be avoided.[10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical safety goggles, nitrile gloves, and a lab coat, is mandatory.[10][11] All handling should be performed in a well-ventilated area or a chemical fume hood.[10]

-

First Aid: In case of skin contact, wash the affected area immediately with plenty of soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[10] If irritation persists, seek medical attention.

-

Storage: Store containers tightly closed in a dry, cool, and well-ventilated place away from strong oxidizing agents.[2][13]

Conclusion

Ethyl 3-(4-bromophenyl)propanoate is more than a simple organic ester; it is an enabling tool for advanced chemical synthesis and a key component in the development of next-generation therapeutics like PROTACs. Its well-defined physicochemical properties, coupled with robust synthesis protocols, make it a reliable intermediate for researchers in both academic and industrial settings. A thorough understanding of its chemistry, applications, and safe handling procedures is essential for leveraging its full potential in the synthesis of complex, high-value molecules.

References

-

ethyl 3-(4-broMophenyl)-propionate - ChemBK. (2024-04-09). ChemBK. [Link]

-

Ethyl 2-amino-3-(4-bromophenyl)propanoate | C11H14BrNO2 | CID 4016808 - PubChem. National Center for Biotechnology Information. [Link]

-

Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149 - PubChem. National Center for Biotechnology Information. [Link]

-

Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

-

3-(4-Bromophenyl)propanoic Acid: A Key Intermediate for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

3-(4-Bromophenyl)propionic acid ethyl ester | C11H13BrO2 | CID 12731927 - PubChem. National Center for Biotechnology Information. [Link]

-

ethyl 3-phenylpropanoate - 2021-28-5. ChemSynthesis. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 40640-98-0|Ethyl 3-(4-bromophenyl)propanoate|BLD Pharm [bldpharm.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 3-(4-Bromophenyl)propionic acid ethyl ester | C11H13BrO2 | CID 12731927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(4-BROMO-PHENYL)-PROPIONIC ACID ETHYL ESTER | 40640-98-0 [amp.chemicalbook.com]

- 6. Ethyl 3-(4-bromophenyl)propionate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. nbinno.com [nbinno.com]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of Ethyl 3-(4-bromophenyl)propanoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 3-(4-bromophenyl)propanoate, a key intermediate in organic synthesis. Given the absence of extensive quantitative solubility data in public literature, this document establishes a robust theoretical framework for predicting its solubility based on first principles of chemical interactions, including polarity and intermolecular forces. We present a detailed physicochemical profile of the compound and offer a predicted solubility profile across a range of non-polar, polar aprotic, and polar protic solvents. Critically, this guide provides detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate precise, application-specific data. The methodologies are designed to be self-validating, ensuring the generation of trustworthy and reproducible results essential for drug development, process chemistry, and formulation science.

Introduction and Physicochemical Profile

Ethyl 3-(4-bromophenyl)propanoate (C₁₁H₁₃BrO₂) is an ester derivative of propanoic acid containing a bromophenyl substituent. It serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and specialty chemical industries.[1] An accurate understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization and chromatography), and developing stable formulations.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[2] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2] The molecular structure of Ethyl 3-(4-bromophenyl)propanoate features distinct regions that dictate its overall polarity and interaction potential:

-

Aromatic Ring and Halogen: The 4-bromophenyl group is predominantly non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces. The bromine atom increases the molecule's molar mass and polarizability.

-

Ester Functional Group: The ester group (-COO-) is polar, with lone pairs on the oxygen atoms capable of acting as hydrogen bond acceptors.[3] This region contributes to solubility in more polar solvents.

-

Alkyl Chain: The ethyl and propanoate backbone is a non-polar hydrocarbon component, further contributing to its affinity for non-polar media.

The interplay between the polar ester group and the larger, non-polar bromophenyl and alkyl components suggests that the compound is of low to moderate overall polarity. It is expected to be insoluble in highly polar solvents like water but soluble in a range of common organic solvents.[1]

Table 1: Physicochemical Properties of Ethyl 3-(4-bromophenyl)propanoate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][4][5] |

| Molar Mass | 257.12 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.343 g/cm³ | [1] |

| Boiling Point | 154-156 °C at 4 Torr | [1] |

| IUPAC Name | ethyl 3-(4-bromophenyl)propanoate |[4][5] |

Predicted Solubility Profile

Based on the structural analysis, a qualitative solubility profile in common laboratory solvents can be predicted. This profile serves as a starting point for solvent screening in any research or development context. For precise applications, these predictions must be confirmed via the experimental protocols outlined in Section 3.

Table 2: Predicted Solubility of Ethyl 3-(4-bromophenyl)propanoate in Various Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Non-Polar | Hexane, Toluene, Diethyl Ether | High to Freely Soluble | The large non-polar surface area of the bromophenyl ring and alkyl chain dominates, leading to favorable van der Waals interactions with non-polar solvents.[6] |

| Polar Aprotic | Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Dichloromethane (DCM) | High to Freely Soluble | These solvents possess a significant dipole moment, allowing them to interact effectively with the polar ester group, while their organic character solvates the non-polar regions.[6][7] |

| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | While highly polar, these solvents are excellent at dissolving a wide array of organic compounds.[1][8] High solubility is expected. |

| Polar Protic | Methanol, Ethanol | Soluble | The lower-chain alcohols can solvate the non-polar parts of the molecule while also interacting with the ester group. Solubility may decrease with longer-chain alcohols.[9] |

| Highly Polar Protic | Water | Insoluble | The molecule's large, non-polar hydrocarbon and aromatic structure cannot overcome the strong hydrogen bonding network of water, making it hydrophobic.[1][10] |

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental determination is required. The following protocols are provided for both rapid qualitative assessment and precise quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method provides a quick and efficient way to screen a variety of solvents and classify the compound's solubility at a given temperature (typically ambient).[11][12]

Methodology:

-

Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry 1-dram vial or small test tube.

-

Solute Addition: Add approximately 25-50 mg of Ethyl 3-(4-bromophenyl)propanoate to the solvent. This corresponds to a concentration of 25-50 mg/mL.

-

Agitation: Cap the vial and vortex or shake vigorously for 1-2 minutes.

-

Observation: Visually inspect the mixture against a contrasting background.

-

Soluble: The solution is clear and homogenous with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Confirmation (Optional): If the compound appears soluble, add another 50 mg portion and repeat the process to probe the upper limits of solubility.

Caption: Workflow for rapid qualitative solubility screening.

Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature.[8][9] It ensures the solution reaches saturation, providing highly accurate and reproducible data.

Methodology:

-

System Preparation: To a series of sealable, temperature-resistant vials (e.g., 4 mL screw-cap vials), add a known volume (e.g., 2.0 mL) of the desired organic solvent.

-

Addition of Excess Solute: Add an amount of Ethyl 3-(4-bromophenyl)propanoate sufficient to create a slurry. A key aspect of this protocol is ensuring that a visible excess of undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25.0 °C ± 0.5 °C). Agitate the mixtures for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For fine suspensions, centrifugation in a temperature-controlled centrifuge is recommended.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette. To avoid transferring any solid particles, it is best practice to use a pipette fitted with a filter tip (e.g., a small piece of cotton or a syringe filter).

-

Sample Preparation for Analysis: Transfer the collected supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). A calibration curve prepared with known standards of Ethyl 3-(4-bromophenyl)propanoate is required for accurate quantification.

-

Calculation: The equilibrium solubility (S) is calculated using the following formula:

S (mg/mL) = (C_analysis × DF × V_flask) / V_sample

Where:

-

C_analysis is the concentration determined by HPLC/GC (mg/mL)

-

DF is the dilution factor

-

V_flask is the volume of the volumetric flask (mL)

-

V_sample is the volume of the supernatant collected (mL)

-

Caption: Experimental workflow for quantitative solubility determination.

Conclusion

While specific quantitative solubility data for Ethyl 3-(4-bromophenyl)propanoate is not widely published, its molecular structure provides a strong basis for predicting its behavior in common organic solvents. It is anticipated to be highly soluble in a broad range of non-polar and polar aprotic solvents, with moderate to high solubility in polar protic solvents like ethanol, and insoluble in water. For researchers, scientists, and drug development professionals requiring precise and reliable data for process optimization and formulation, the detailed experimental protocols provided in this guide offer a robust framework for generating such critical information. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible solubility data, facilitating the effective and efficient use of this important chemical intermediate.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.

- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.

- ethyl 3-(4-broMophenyl)-propionate. (2024). ChemBK.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Course Hero.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Sacramento State.

- Ethyl 2-amino-3-(4-bromophenyl)propanoate. (n.d.). PubChem.

- Ethyl 3-(4-bromophenyl)-3-oxopropanoate. (n.d.). PubChem.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Syracuse University.

- Ester Solubility and Preparation Lab Report. (n.d.). Scribd.

- ethyl 3-phenylpropanoate. (2025). ChemSynthesis.

- A Technical Guide to the Solubility of 1-Bromo-2-pentene in Common Organic Solvents. (2025). Benchchem.

- Solubility of Organic Compounds. (2023). University of Toronto.

- Ethyl 3-(4-bromophenyl)propionate, 95%. (n.d.). Thermo Scientific Chemicals.

- Esters: Structure, Properties, and Reactions. (n.d.). Solubility of Things.

- Ethyl propanoate. (n.d.). Solubility of Things.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry.

- Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate. (n.d.). Echemi.

- Determination and correlation for solubility of aromatic acids in solvents. (2025). ResearchGate.

- An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate.

- 40640-98-0|Ethyl 3-(4-bromophenyl)propanoate. (n.d.). BLD Pharm.

- Ethyl 3-(4-bromophenyl)propionate, 95%. (n.d.). Thermo Scientific Chemicals.

- Properties of Common Organic Solvents. (2022). University of Minnesota.

Sources

- 1. chembk.com [chembk.com]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Ethyl 3-(4-bromophenyl)propionate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. H61633.06 [thermofisher.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectroscopic data for Ethyl 3-(4-bromophenyl)propanoate (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: Ethyl 3-(4-bromophenyl)propanoate is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research molecules. Its precise molecular structure and purity are critical for the successful outcome of multi-step syntheses. This technical guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-(4-bromophenyl)propanoate, offering insights into the experimental methodologies and a detailed interpretation of the resulting spectra. This document is designed to serve as a practical reference for researchers in organic synthesis and drug development, ensuring the confident identification and quality assessment of this compound.

The molecular structure of Ethyl 3-(4-bromophenyl)propanoate, with the chemical formula C₁₁H₁₃BrO₂ and a molecular weight of 257.13 g/mol , forms the basis for the interpretation of its spectroscopic data.[1][2] The following sections will delve into the details of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a holistic understanding of the compound's spectral signature.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol:

A sample of Ethyl 3-(4-bromophenyl)propanoate is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-resolution NMR spectrometer (e.g., 400 MHz). Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

Sources

The Strategic Importance of Ethyl 3-(4-bromophenyl)propanoate in Synthesis

An In-depth Technical Guide to the Commercial Sourcing of Ethyl 3-(4-bromophenyl)propanoate for Research and Development

Executive Summary: Ethyl 3-(4-bromophenyl)propanoate is a crucial chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its utility as a building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), necessitates a comprehensive understanding of its commercial availability, quality specifications, and handling requirements.[1] This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into sourcing this compound. It covers the supplier landscape, quality control measures, safe handling protocols, and common synthetic routes to empower informed procurement decisions and ensure the integrity of scientific research.

Ethyl 3-(4-bromophenyl)propanoate, a substituted benzene derivative, is a versatile reagent in organic synthesis. Its structure incorporates a bromine atom on the phenyl ring, which is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and an ethyl propanoate chain that can be further manipulated, making it a valuable precursor for more complex molecules.

Chemical Identity and Properties

A clear understanding of the fundamental physicochemical properties of a reagent is the first step in its effective utilization.

| Property | Value | Reference |

| CAS Number | 40640-98-0 | [2][3] |

| Molecular Formula | C11H13BrO2 | [2][3] |

| Molecular Weight | 257.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | ~290 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [4] |

Key Applications in Pharmaceutical and Chemical Research

The primary utility of Ethyl 3-(4-bromophenyl)propanoate lies in its role as an intermediate. It is frequently employed in the synthesis of pharmaceuticals, pesticides, and dyes.[4] A notable modern application is in the development of PROTACs, where it can function as a linker.[1] The bromo-functional group allows for the covalent attachment to other molecular fragments, a key step in the construction of these bifunctional molecules designed to induce targeted protein degradation.

Navigating the Commercial Supplier Landscape

The procurement of high-quality reagents is paramount to the success of any research and development program. The market for Ethyl 3-(4-bromophenyl)propanoate is populated by a range of suppliers, from large chemical conglomerates to smaller, specialized companies.

Prominent Commercial Suppliers

The following table provides a non-exhaustive list of suppliers for Ethyl 3-(4-bromophenyl)propanoate, offering a snapshot of the available options for researchers.

| Supplier | Typical Purity | Available Quantities | Notes |

| Thermo Scientific Chemicals | 95% | 5 g, 25 g | A well-established supplier for research-grade chemicals.[3][5] |

| MedChemExpress (MCE) | High Purity | Varies | Specializes in reagents for life science research, noting its use as a PROTAC linker.[1] |

| Ambeed | Not specified | 10 g | Available through distributors like Dabos.[6] |

| Shanghai Macklin Biochemical Co., Ltd. | Not specified | Varies | A China-based supplier with international reach.[4] |

| Hangzhou Shuyuan Pharmaceutical Technology Co., Ltd. | Not specified | Varies | Another China-based supplier in the pharmaceutical and biochemical space.[2] |

Quality Specifications and Analytical Verification

Ensuring the identity and purity of starting materials is a foundational principle of scientific integrity. This section outlines the critical aspects of quality assessment for Ethyl 3-(4-bromophenyl)propanoate.

Interpreting the Certificate of Analysis (CoA)

Upon receipt of a chemical, the Certificate of Analysis (CoA) is the primary document attesting to its quality. A typical CoA for Ethyl 3-(4-bromophenyl)propanoate should include:

-

Identifier Information: CAS number, lot number, and chemical name.

-

Physical Properties: Appearance, and other measured physical constants.

-

Purity Data: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Data: Confirmation of structure via techniques like Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).

Workflow for Incoming Material Verification

It is best practice to independently verify the identity and purity of critical reagents upon receipt. A robust workflow for this process ensures that any discrepancies are identified before the material is used in experiments.

Caption: Workflow for the verification of incoming Ethyl 3-(4-bromophenyl)propanoate.

Protocol: Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR is a powerful and rapid technique to confirm the chemical structure of Ethyl 3-(4-bromophenyl)propanoate.

Objective: To verify the identity of Ethyl 3-(4-bromophenyl)propanoate by comparing its ¹H NMR spectrum to a reference.

Materials:

-

Ethyl 3-(4-bromophenyl)propanoate sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve approximately 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Cap the NMR tube and invert several times to ensure a homogeneous solution.

-

Acquire a ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate the signals and assign the peaks to the corresponding protons in the molecule. The expected chemical shifts (δ) are approximately:

-

7.4-7.5 ppm (d, 2H, aromatic protons ortho to Br)

-

7.0-7.1 ppm (d, 2H, aromatic protons meta to Br)

-

4.1 ppm (q, 2H, -OCH₂CH₃)

-

2.9 ppm (t, 2H, -CH₂-Ar)

-

2.6 ppm (t, 2H, -CH₂-COO)

-

1.2 ppm (t, 3H, -OCH₂CH₃)

-

-

Compare the obtained spectrum with a known reference spectrum to confirm the identity.

Safe Handling, Storage, and Disposal

Adherence to safety protocols is non-negotiable in a laboratory setting. The information presented here is a summary and should be supplemented by a thorough review of the material's Safety Data Sheet (SDS).[7]

GHS Hazard Information

Based on available SDS, Ethyl 3-(4-bromophenyl)propanoate and its precursors are associated with the following hazards:

-

Skin Irritation: May cause skin irritation.[7]

-

Eye Irritation: Causes serious eye irritation.[7]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Precautionary Measures:

-

Wash hands and any exposed skin thoroughly after handling.[7]

-

Wear protective gloves, clothing, eye, and face protection.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

Storage and Stability

For long-term stability, Ethyl 3-(4-bromophenyl)propanoate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep the product and empty containers away from heat and sources of ignition.[7]

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Synthetic Routes and Potential Impurities

An understanding of the synthetic origin of a chemical can provide valuable insights into its potential impurity profile.

Common Synthetic Pathway

A prevalent method for synthesizing related compounds involves the enantioselective Michael addition of a boronic acid to an α,β-unsaturated ester.[8] While the specific commercial synthesis of Ethyl 3-(4-bromophenyl)propanoate may vary, a plausible route is the Fischer esterification of 3-(4-bromophenyl)propanoic acid. The acid itself can be prepared via various synthetic methods.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl 3-(4-bromophenyl)propionate, China Ethyl 3-(4-bromophenyl)propionate Manufacturers, China Ethyl 3-(4-bromophenyl)propionate Suppliers - Shuyuan [chinachemnet.com]

- 3. Ethyl 3-(4-bromophenyl)propionate, 95% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. chembk.com [chembk.com]

- 5. H61633.06 [thermofisher.com]

- 6. ETHYL 3-(4-BROMOPHENYL)PROPANOATE 10G - A283657-10G [dabos.com]

- 7. fishersci.com [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Versatile Building Block: A Technical Guide to Ethyl 3-(4-bromophenyl)propanoate for Advanced Research

In the landscape of modern chemical synthesis, the strategic importance of versatile building blocks cannot be overstated. Ethyl 3-(4-bromophenyl)propanoate, a seemingly unassuming molecule, has emerged as a pivotal intermediate in diverse fields, from medicinal chemistry to materials science. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound's synthesis, reactivity, and burgeoning applications, with a focus on fostering innovation in your own research endeavors.

Core Molecular Attributes and Synthesis

Ethyl 3-(4-bromophenyl)propanoate (C₁₁H₁₃BrO₂) is a colorless to pale yellow liquid.[1] Its structure, featuring a brominated phenyl ring and an ethyl ester moiety, provides two key points for chemical modification, making it a valuable scaffold in organic synthesis.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3] |

| Molecular Weight | 257.13 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 40640-98-0 | [2] |

Synthesis Protocol: A Representative Approach

While various synthetic routes exist, a common and reliable method involves the conjugate addition of a bromophenyl nucleophile to an acrylate derivative. The following protocol is adapted from a well-established procedure for a structurally similar compound and can be optimized for the synthesis of Ethyl 3-(4-bromophenyl)propanoate.[4][5]

Reaction Scheme:

Sources

An In-Depth Technical Guide to Ethyl 3-(4-bromophenyl)propanoate as a PROTAC Linker

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality, shifting the paradigm from protein inhibition to targeted protein elimination.[1] These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to degrade proteins of interest (POIs), thereby offering a path to address targets previously considered "undruggable."[2] A PROTAC's architecture consists of three components: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3] While ligand selection dictates specificity, the linker is a critical determinant of the PROTAC's overall success, profoundly influencing the stability of the key ternary complex, physicochemical properties, and pharmacokinetic profile.[4][5] This guide provides a detailed technical exploration of Ethyl 3-(4-bromophenyl)propanoate, a versatile building block for the synthesis of PROTAC linkers. We will dissect its chemical properties, provide a rationale for its application, and present detailed protocols for its incorporation into a PROTAC and subsequent validation, offering field-proven insights into the causality behind experimental choices.

The PROTAC Revolution: A Paradigm Shift in Therapeutics

Traditional pharmacology has been dominated by occupancy-driven inhibitors that block a protein's active site. PROTACs, however, operate via an event-driven, catalytic mechanism.[4] By acting as a molecular bridge, a PROTAC induces the formation of a ternary complex between a target protein and an E3 ligase.[6] This induced proximity facilitates the E3 ligase-mediated transfer of ubiquitin to lysine residues on the target protein's surface.[2] The resulting polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the target protein.[1] The PROTAC molecule is subsequently released and can engage in further degradation cycles, allowing for potent activity at sub-stoichiometric concentrations.[7][8]

Caption: The catalytic mechanism of action for a PROTAC.

The Unsung Hero: Critical Role of the Linker in PROTAC Efficacy

The linker is far from a passive spacer; it is an active contributor to the PROTAC's biological function.[4] Its length, flexibility, and chemical composition dictate the geometry and stability of the ternary complex.[] An improperly designed linker may be too short, causing steric clashes, or too long, leading to an unstable complex with excessive flexibility and an entropic penalty upon binding.[10] The field of "linkerology" has evolved from using simple polyethylene glycol (PEG) and alkyl chains to employing more sophisticated, rigid, or functionalized linkers to optimize PROTAC performance.[11][12]

The choice of linker profoundly impacts:

-

Ternary Complex Formation and Stability: The linker orients the two bound proteins to facilitate favorable protein-protein interactions, a phenomenon known as cooperativity, which enhances complex stability.[4][13]

-

Selectivity: Subtle changes in linker length or composition can impart selectivity for degrading one protein over a closely related one.[11]

-

Physicochemical Properties: The linker contributes significantly to the PROTAC's overall properties, such as solubility and cell permeability, which are critical for its drug-like potential.[4][]

Focus on Ethyl 3-(4-bromophenyl)propanoate: A Versatile Linker Building Block

Ethyl 3-(4-bromophenyl)propanoate is a commercially available chemical entity recognized for its utility in constructing PROTACs.[15][16] Its structure offers a compelling balance of features desirable in modern linker design.

Chemical and Physicochemical Properties

The properties of this linker precursor are crucial for planning its synthetic integration and for predicting its influence on the final PROTAC molecule.

| Property | Value | Source | Rationale for Importance in PROTAC Design |

| Molecular Formula | C₁₁H₁₃BrO₂ | [16] | Contributes to the overall molecular weight of the final PROTAC. |

| Molecular Weight | 257.13 g/mol | [16] | PROTACs are large molecules; starting with well-defined, moderately sized building blocks is essential for managing the final molecular weight. |

| Boiling Point | 154-156°C / 4 Torr | [17] | Relevant for purification and handling during synthesis. |

| Density | 1.343 g/cm³ | [17] | Standard physical property for handling and reaction setup. |

| Appearance | Colorless to pale yellow liquid | [17] | Indicator of purity. |

Rationale for Use: A Structural Analysis

The utility of Ethyl 3-(4-bromophenyl)propanoate stems from three key structural features:

-

The Phenylpropanoate Core: This element provides a degree of rigidity compared to highly flexible alkyl or PEG chains.[12] This conformational restriction can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially increasing its stability.[12]

-

The Ethyl Ester: This functional group is a versatile synthetic handle. It can be readily hydrolyzed to a carboxylic acid, which is then primed for standard amide bond formation with an amine-containing E3 ligase ligand or target warhead.

-

The Para-Bromo Group: The bromine atom is a cornerstone of its utility. It serves as a key attachment point for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the facile and modular installation of the second ligand or other functional groups. This modularity is critical for rapidly generating libraries of PROTACs with varied linker lengths and compositions for optimization.[]

From Linker to Degrader: A Step-by-Step Workflow

The synthesis of a PROTAC is a multi-step process that requires careful planning of the chemical transformations. The workflow below illustrates how Ethyl 3-(4-bromophenyl)propanoate can be incorporated into a final PROTAC molecule.

Caption: A representative workflow for PROTAC synthesis.

Experimental Protocol: PROTAC Synthesis

This protocol describes a general, two-part synthesis. Causality: The order of operations is critical. Hydrolyzing the ester first provides a carboxylic acid for robust amide coupling. Leaving the stable bromo- group for the final cross-coupling step allows for a modular approach where different target ligands can be easily attached to a common linker-E3 intermediate.

Part A: Synthesis of Bromo-Linker-E3 Ligase Conjugate

-

Ester Hydrolysis:

-

Dissolve Ethyl 3-(4-bromophenyl)propanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, ~1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, acidify the reaction mixture to pH ~3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(4-bromophenyl)propanoic acid.

-

-

Amide Coupling:

-

Dissolve 3-(4-bromophenyl)propanoic acid (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add an amide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-containing E3 ligase ligand (e.g., a derivative of pomalidomide or VH032) (1.0 eq) to the activated linker solution.

-

Stir the reaction at room temperature overnight.

-

Purify the resulting bromo-linker-E3 ligase conjugate using flash column chromatography or preparative HPLC.

-

Part B: Final PROTAC Assembly via Suzuki Coupling

-

Cross-Coupling Reaction:

-

To a solution of the bromo-linker-E3 ligase conjugate (1.0 eq) and the target protein ligand functionalized with a boronic acid or ester (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, ~0.1 eq) and a base (e.g., K₂CO₃, 3.0 eq).

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor by LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the final PROTAC molecule by preparative HPLC to ensure high purity for biological assays.

-

Validating the PROTAC: A Suite of Essential Assays

Synthesizing the molecule is only the first step. A rigorous, multi-assay workflow is required to validate its function.[18] This self-validating system ensures that the observed biological effect is due to the intended mechanism of action.

Ternary Complex Formation Assays

The formation of the POI-PROTAC-E3 ligase ternary complex is the foundational event in the degradation process.[1][19] Various biophysical assays can quantify this interaction.[20][21]

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Principle: This proximity-based assay measures the energy transfer between a donor fluorophore on one protein (e.g., E3 ligase) and an acceptor fluorophore on the other (e.g., POI) when brought together by the PROTAC.

-

Methodology:

-

Label the purified E3 ligase (e.g., VHL or Cereblon complex) with a terbium (Tb) cryptate donor and the purified POI with a d2 or fluorescein acceptor.

-

In a microplate, add a fixed concentration of the labeled E3 ligase and POI.

-

Add the PROTAC compound in a serial dilution. Include controls with no PROTAC and controls for binary interactions (PROTAC + one protein).

-

Incubate to allow complex formation.

-

Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

-

Calculate the TR-FRET ratio. An increase in the ratio indicates ternary complex formation. Plotting the ratio against PROTAC concentration allows for the determination of the complex's potency and stability. Causality: This assay directly confirms that the PROTAC can physically bridge the two proteins, which is a prerequisite for ubiquitination.[6][22]

-

Target Protein Ubiquitination Assays

Observing ternary complex formation does not guarantee functional ubiquitination.[23] An in-vitro ubiquitination assay confirms the E3 ligase is active within the complex.[22][]

-

Principle: Reconstitute the ubiquitination cascade in vitro and detect the ubiquitination of the target protein via Western Blot.

-

Methodology:

-

Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, POI, ubiquitin, and ATP in a reaction buffer.

-

Add the PROTAC at various concentrations.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Quench the reaction and analyze the samples by SDS-PAGE and Western Blot using an antibody specific for the POI.

-

A high-molecular-weight smear or laddering pattern above the band for the unmodified POI indicates polyubiquitination.

-

Target Protein Degradation Assays

The ultimate validation of a PROTAC's efficacy is demonstrating the dose- and time-dependent degradation of the target protein in a cellular context.[25][26]

Protocol: Western Blot for Protein Degradation

-

Principle: This technique separates proteins by molecular weight and uses specific antibodies to quantify the amount of the target protein remaining in cells after PROTAC treatment.[27]

-

Methodology:

-

Cell Treatment: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight. Treat the cells with serial dilutions of the PROTAC compound for a set period (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.

-

SDS-PAGE: Normalize the protein samples with lysis buffer and Laemmli sample buffer. Denature by boiling and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the POI. Then, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to confirm equal loading.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plotting this percentage against the log of PROTAC concentration allows for the calculation of the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[12][27]

-

Concluding Remarks and Future Outlook

Ethyl 3-(4-bromophenyl)propanoate serves as an exemplary building block in the rational design of PROTACs. Its semi-rigid backbone and synthetically versatile functional groups—the hydrolyzable ester and the cross-coupling-ready bromo group—provide chemists with the tools to systematically explore the "linkerology" space. By balancing conformational restraint with synthetic accessibility, it enables the construction of potent and selective protein degraders. The future of PROTAC design will likely involve the development of even more sophisticated linkers with integrated functionalities, such as photoswitchable elements or cleavable motifs, to achieve spatiotemporal control over protein degradation.[11][] However, the fundamental principles of balancing rigidity, solubility, and synthetic tractability, embodied by linkers derived from structures like Ethyl 3-(4-bromophenyl)propanoate, will remain a cornerstone of this revolutionary therapeutic modality.

References

- Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). BOC Sciences.

- Overview of PROTAC Linkers. (n.d.). ChemPep.

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved from [Link]

-

Ternary Complex Formation Assays. (n.d.). Domainex. Retrieved from [Link]

-

Sun, N., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Signal Transduction and Targeted Therapy. Retrieved from [Link]

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024). AxisPharm. Retrieved from [Link]

-

The PROTACs mechanism of action—PROTAC promotes the simultaneous... (n.d.). ResearchGate. Retrieved from [Link]

-

What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. Retrieved from [Link]

-

Proteolysis targeting chimera. (n.d.). Wikipedia. Retrieved from [Link]

-

Zhang, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]

-

Assays for Targeted Protein Degradation. (n.d.). Bio-Techne. Retrieved from [Link]

-

Protein Degradation Assays - PROTAC Screening. (n.d.). Reaction Biology. Retrieved from [Link]

-

Ternary Complex Formation Evaluation Service. (n.d.). Creative Biolabs. Retrieved from [Link]

-

ethyl 3-(4-broMophenyl)-propionate. (2024). ChemBK. Retrieved from [Link]

-

PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. Retrieved from [Link]

-

3-(4-Bromophenyl)propionic acid ethyl ester. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 15. medchemexpress.com [medchemexpress.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

- 17. chembk.com [chembk.com]

- 18. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]

- 19. Ternary Complex Formation [worldwide.promega.com]

- 20. lifesensors.com [lifesensors.com]

- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]

- 23. lifesensors.com [lifesensors.com]

- 25. lifesensors.com [lifesensors.com]

- 26. Solutions for Targeted Protein Degradation | Cell Signaling Technology [cellsignal.com]

- 27. benchchem.com [benchchem.com]

Methodological & Application

Application Note: A Robust and Scalable Synthesis of Ethyl 3-(4-bromophenyl)propanoate via Catalytic Hydrogenation

Introduction and Synthetic Strategy

Ethyl 3-(4-bromophenyl)propanoate is a bifunctional molecule featuring an ethyl ester and a brominated aromatic ring. This structure makes it an important precursor for a variety of more complex molecules, enabling further modifications through cross-coupling reactions at the bromide position or transformations of the ester group.

Several synthetic routes can be envisioned for its preparation:

-

Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of 3-(4-bromophenyl)propanoic acid with ethanol[1][2]. While effective, it is an equilibrium-driven process that often requires a large excess of alcohol or the removal of water to achieve high yields[3][4].

-

Palladium-Catalyzed Cross-Coupling (Heck Reaction): The Heck reaction allows for the coupling of an aryl halide (like 1-bromo-4-iodobenzene) with ethyl acrylate[5][6][7]. This powerful C-C bond-forming reaction is highly efficient but requires careful control of catalytic conditions and may involve more expensive reagents[8][9].

-

Catalytic Hydrogenation: This method involves the reduction of the carbon-carbon double bond of a precursor like Ethyl (E)-3-(4-bromophenyl)acrylate. This approach is often characterized by near-quantitative yields, simple product isolation, and mild reaction conditions.

For this guide, we will focus on the Catalytic Hydrogenation of Ethyl (E)-3-(4-bromophenyl)acrylate. This precursor is readily accessible commercially or can be synthesized via a Horner-Wadsworth-Emmons reaction between 4-bromobenzaldehyde and a suitable phosphonate ylide. The hydrogenation step is highly selective for the alkene C=C bond, leaving the aromatic ring and the ester carbonyl group intact.

Reaction Mechanism: Heterogeneous Catalytic Hydrogenation

The hydrogenation of an alkene is a surface-catalyzed reaction. In this protocol, Palladium on Carbon (Pd/C) serves as the heterogeneous catalyst. The mechanism involves the following key steps:

-

Adsorption: Both the hydrogen gas (H₂) and the alkene (Ethyl (E)-3-(4-bromophenyl)acrylate) are adsorbed onto the surface of the palladium catalyst. The H-H bond of hydrogen is weakened and cleaved, forming surface-bound hydrogen atoms.

-

Hydrogen Transfer: The adsorbed alkene migrates on the catalyst surface. The surface-bound hydrogen atoms are transferred sequentially to the two carbons of the double bond.

-

Desorption: Once the hydrogenation is complete, the saturated product, Ethyl 3-(4-bromophenyl)propanoate, has a weaker affinity for the palladium surface and desorbs back into the solution, freeing the catalytic site for the next cycle.

Caption: Mechanism of Heterogeneous Catalytic Hydrogenation.

Detailed Experimental Protocol

This protocol details the synthesis of Ethyl 3-(4-bromophenyl)propanoate starting from 5.0 g of Ethyl (E)-3-(4-bromophenyl)acrylate.

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Notes |

| Ethyl (E)-3-(4-bromophenyl)acrylate | 24393-53-1 | C₁₁H₁₁BrO₂ | 255.11 | 5.00 g | Starting material[10][11]. |

| Palladium on Carbon (10 wt. %) | 7440-05-3 | Pd/C | 106.42 (Pd) | 250 mg (5 mol%) | Catalyst. Handle with care (pyrophoric). |

| Ethanol (Absolute, ≥99.5%) | 64-17-5 | C₂H₅OH | 46.07 | 100 mL | Reaction Solvent. |

| Hydrogen Gas (H₂) | 1333-74-0 | H₂ | 2.02 | ~1 atm | Reducing agent. Highly flammable. |

| Celite® 545 | 61790-53-2 | SiO₂ | 60.08 | ~5 g | Filtration aid. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | ~10 g | Drying agent. |

| Diethyl Ether (for extraction) | 60-29-7 | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent. |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | As needed | For washing. |

| Equipment | Purpose |

| 250 mL Round-bottom flask | Reaction vessel |

| Magnetic stirrer and stir bar | Agitation of the reaction mixture |

| Septa and needles | For creating an inert atmosphere |

| Hydrogen-filled balloon | Source of hydrogen at atmospheric pressure |

| Buchner funnel and filter paper | For catalyst filtration |

| Filter flask | Collection of filtrate |

| Rotary evaporator | Solvent removal under reduced pressure |

| Separatory funnel | Liquid-liquid extraction |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

| Thin-Layer Chromatography (TLC) plates | Reaction monitoring |

Step-by-Step Synthesis Procedure

Safety Precaution: Hydrogen gas is extremely flammable. This procedure should be performed in a well-ventilated fume hood, away from any sources of ignition. Palladium on carbon can be pyrophoric when dry; handle with care and do not allow the catalyst to dry on filter paper.

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl (E)-3-(4-bromophenyl)acrylate (5.00 g, 19.6 mmol).

-

Add 100 mL of absolute ethanol to dissolve the starting material completely.

-

Carefully add 10% Palladium on Carbon (250 mg) to the solution. Causality Note: The catalyst is added last to the solution to minimize the risk of it becoming airborne and to ensure it is wetted by the solvent, which reduces its pyrophoric nature.

-

-

Hydrogenation:

-

Seal the flask with a rubber septum.

-

Purge the flask by evacuating the air with a vacuum line and backfilling with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Replace the nitrogen inlet with a balloon filled with hydrogen gas.

-

Create a small positive pressure of hydrogen by allowing the balloon to slightly inflate against the flask's internal atmosphere.

-

Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the gas, liquid, and solid catalyst phases.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Prepare a TLC plate with a suitable mobile phase (e.g., 10:1 Hexanes:Ethyl Acetate).

-

Spot the starting material (co-spot), and the reaction mixture. The product, being more saturated, will have a higher Rf value than the starting material.

-

The reaction is typically complete within 2-4 hours, as indicated by the complete disappearance of the starting material spot on the TLC plate.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully remove the hydrogen balloon and replace it with a nitrogen inlet.

-

Prepare a small pad of Celite® in a Buchner funnel. Causality Note: Filtering through Celite prevents the fine palladium particles from passing through the filter paper and ensures complete removal of the catalyst.

-

Filter the reaction mixture through the Celite pad, washing the pad with a small amount of ethanol (~20 mL) to ensure all the product is collected.

-

Transfer the filtrate to a larger round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude oil is then redissolved in diethyl ether (~100 mL) and transferred to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the final product.

-

Purification and Characterization

The crude product obtained from this procedure is often of high purity (>95%). If further purification is required, silica gel column chromatography can be performed using a gradient of ethyl acetate in hexanes.

-

Appearance: Colorless to pale yellow liquid[12].

-

Yield: Typically >95%.

-

Spectroscopic Data:

| Analysis Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ 7.42 (d, J=8.4 Hz, 2H, Ar-H), 7.08 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 2.90 (t, J=7.6 Hz, 2H, Ar-CH₂-), 2.60 (t, J=7.6 Hz, 2H, -CH₂CO-), 1.23 (t, J=7.1 Hz, 3H, -OCH₂CH₃). Note: Similar to ethyl propanoate shifts[13]. |

| ¹³C NMR (CDCl₃) | δ 172.5 (C=O), 139.9 (Ar-C), 131.6 (Ar-CH), 130.1 (Ar-CH), 120.0 (Ar-C-Br), 60.5 (-OCH₂-), 35.5 (Ar-CH₂-), 30.1 (-CH₂CO-), 14.2 (-CH₃). |

| IR (neat) | ν (cm⁻¹) ~2980 (C-H), 1735 (C=O, ester), 1488 (C=C, aromatic), 1180 (C-O). |

| Mass Spec (EI) | m/z (%): 256/258 ([M]⁺, corresponding to ⁷⁹Br/⁸¹Br isotopes), 211/213, 183/185, 104. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis.

References

-

ChemBK. ethyl 3-(4-broMophenyl)-propionate - Introduction. Available at: [Link]

-

Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Wikipedia. Heck reaction. Available at: [Link]

-

Filo. Figure A: 1H NMR spectrum of ethyl pr... Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

University of Regensburg. Heck Reaction. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

MDPI. Heck Reaction—State of the Art. Available at: [Link]

-

Taylor & Francis. Heck reaction – Knowledge and References. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

Thompson Rivers University. Experiment 10: Fischer Esterification. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

NIST WebBook. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. Available at: [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. 2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)- [webbook.nist.gov]

- 11. Ethyl (E)-3-(4-Bromophenyl)acrylate | 24393-53-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 12. chembk.com [chembk.com]

- 13. Figure \mathrm { A } : { } ^ { 1 } \mathrm { H } NMR spectrum of ethyl pr.. [askfilo.com]

Application Notes and Protocols for the Use of Ethyl 3-(4-bromophenyl)propanoate in the Development of PROTACs

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest.[1] The design and synthesis of these heterobifunctional molecules, which consist of a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, are of paramount importance to their efficacy. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex, cellular permeability, and overall pharmacokinetic properties.[1] This guide provides a detailed technical overview and experimental protocols for the strategic use of Ethyl 3-(4-bromophenyl)propanoate, a versatile building block for constructing PROTACs with mixed aliphatic-aromatic linkers. We will explore its synthetic utility, offering step-by-step protocols for its incorporation into a model PROTAC targeting the bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase.

Introduction: The PROTAC Paradigm and the Crucial Role of the Linker

PROTACs operate on an event-driven, catalytic mechanism. By bringing a target protein into proximity with an E3 ubiquitin ligase, they facilitate the transfer of ubiquitin to the target, marking it for degradation by the 26S proteasome.[1] This approach allows for the targeting of proteins previously considered "undruggable" and can be effective at sub-stoichiometric concentrations.

The linker connecting the two binding moieties is a key determinant of a PROTAC's success. Its length, rigidity, and chemical composition must be carefully optimized to allow for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Aromatic-based linkers, such as those derived from phenyl rings, can provide conformational rigidity and establish beneficial π-π stacking interactions within the ternary complex, enhancing its stability. Ethyl 3-(4-bromophenyl)propanoate is an exemplary starting material that provides both an aliphatic chain for flexibility and a reactive bromophenyl group for versatile chemical modifications.

Diagram 1: Mechanism of Action for a PROTAC

This diagram illustrates the catalytic cycle of a PROTAC, from ternary complex formation to target protein ubiquitination and subsequent degradation by the proteasome.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthetic Strategy: Building a BRD4-Targeting PROTAC

This section outlines a robust, multi-step synthesis of a model PROTAC, PROTAC-X , designed to degrade BRD4. This hypothetical yet representative molecule uses JQ1 as the warhead for BRD4 and a derivative of pomalidomide to recruit the CRBN E3 ligase. The linker is constructed from Ethyl 3-(4-bromophenyl)propanoate.

The synthetic plan involves three key stages:

-

Modification of the Linker Precursor: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Conjugation to the E3 Ligase Ligand: Amide coupling of the linker's carboxylic acid to an amine-functionalized pomalidomide derivative.

-

Final Assembly with the Warhead: A palladium-catalyzed cross-coupling reaction (e.g., Sonogashira or Suzuki) to connect the bromo-phenyl group of the linker to a functionalized JQ1 derivative.